molecular formula C10H22NO4P B4898254 2-Dibutoxyphosphorylacetamide

2-Dibutoxyphosphorylacetamide

Cat. No.: B4898254
M. Wt: 251.26 g/mol
InChI Key: FZTFWHPOKPZGOV-UHFFFAOYSA-N
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Description

2-Dibutoxyphosphorylacetamide is an organic compound with the molecular formula C10H22NO3P It is a derivative of acetamide, featuring a phosphoryl group bonded to the nitrogen atom and two butoxy groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibutoxyphosphorylacetamide typically involves the reaction of dibutyl phosphite with acetamide under controlled conditions. The reaction can be represented as follows:

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Properties

IUPAC Name

2-dibutoxyphosphorylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTFWHPOKPZGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC(=O)N)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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